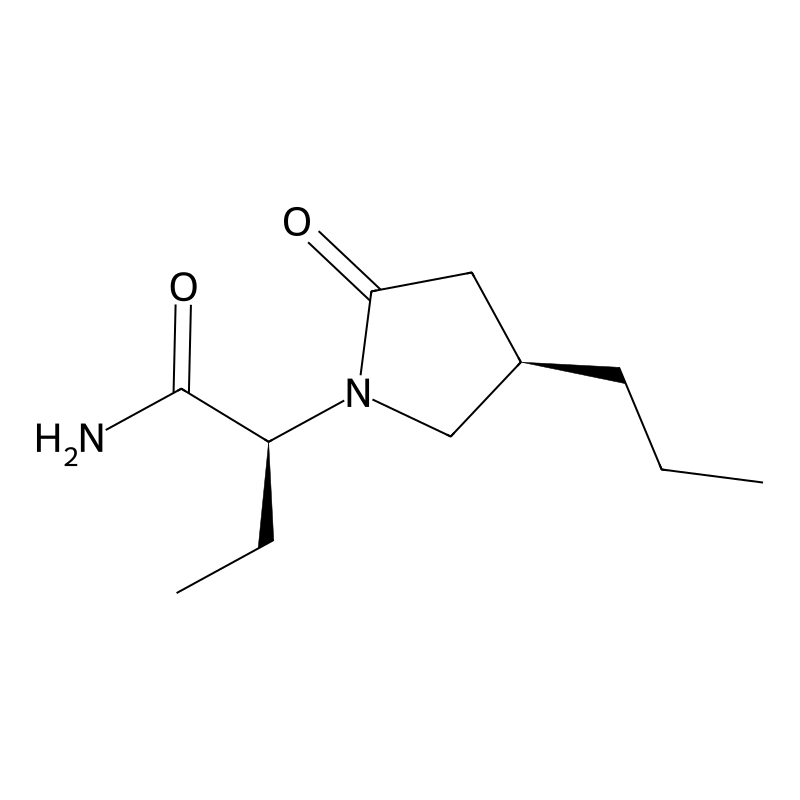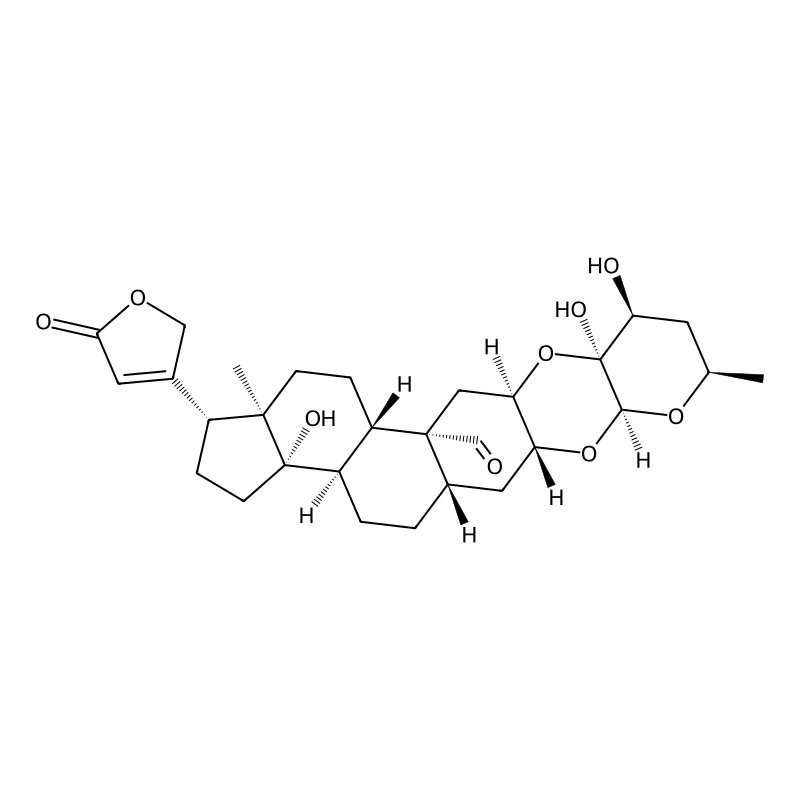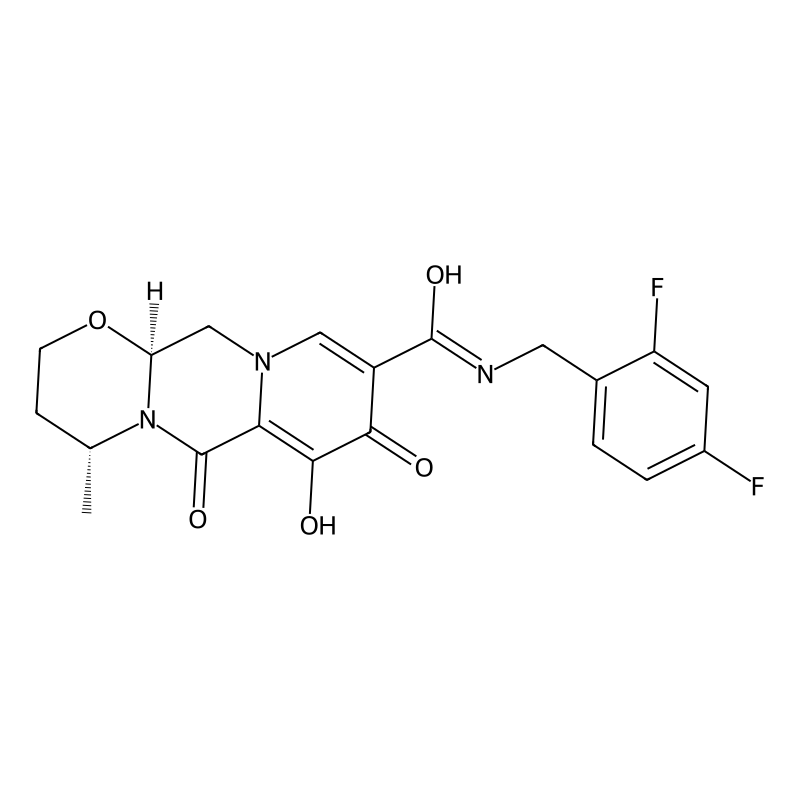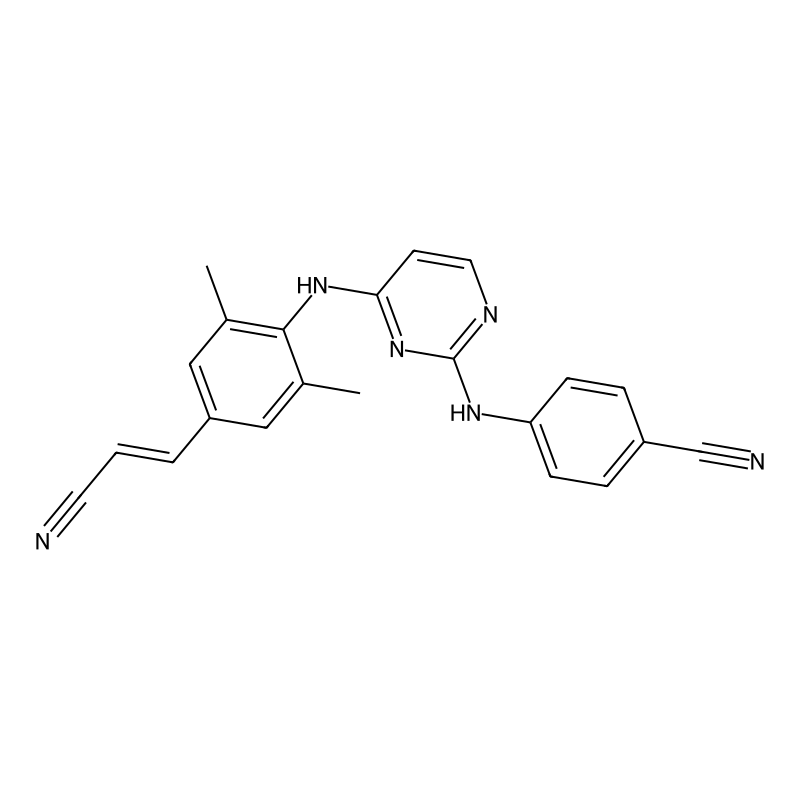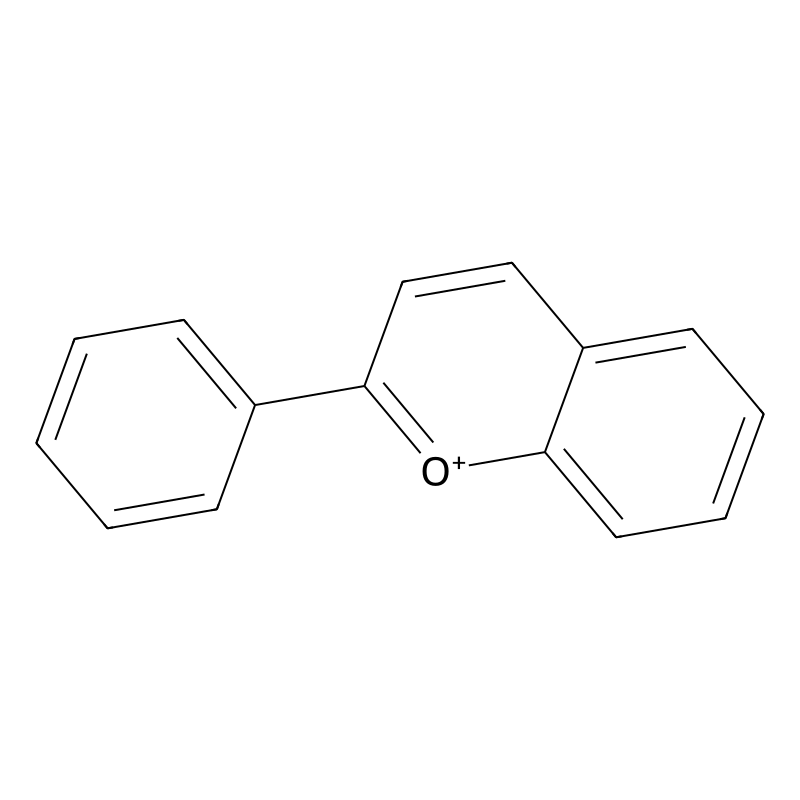5-Methyl-1-hexene
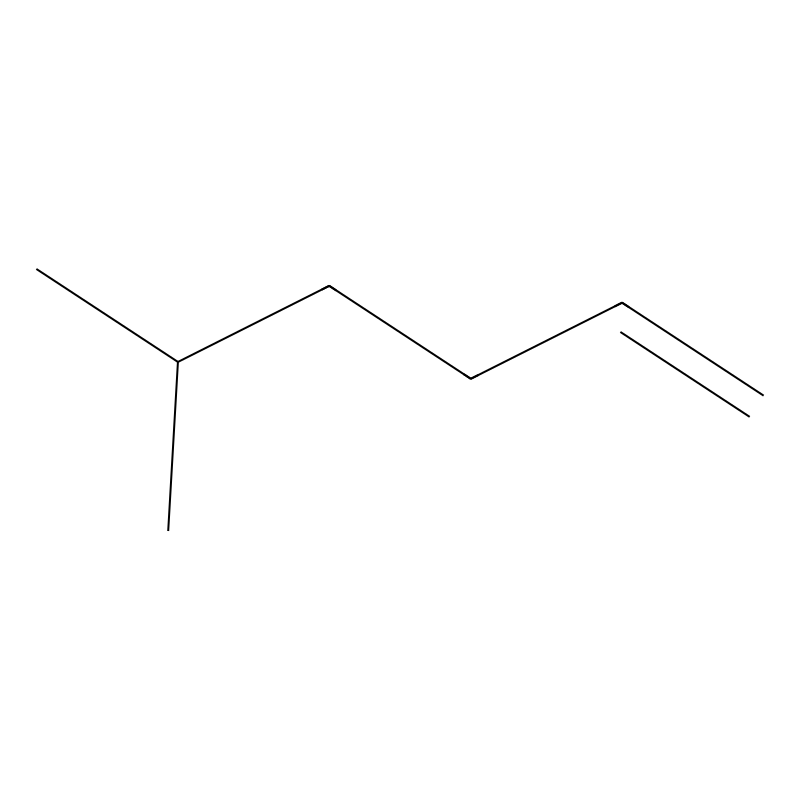
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Methyl-1-hexene is an organic compound with the molecular formula and a molecular weight of approximately 98.19 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond. The compound appears as a colorless liquid at room temperature and is known for its flammability and low solubility in water . Its structural formula can be represented as:
textCH3 |CH3-CH2-CH=CH-CH2-CH3
This compound is also known by its IUPAC name, 5-methylhex-1-ene, and is commonly utilized in various
- Hydrogenation: The addition of hydrogen across the double bond to form hexane.
- Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl) to produce haloalkanes.
- Polymerization: Under specific conditions, it can undergo polymerization to form polyolefins.
These reactions are significant in industrial applications, particularly in the production of higher-value chemical intermediates.
Several methods exist for synthesizing 5-Methyl-1-hexene:
- Alkylation of 1-Pentene: This method involves reacting 1-pentene with a suitable alkylating agent.
- Dehydrohalogenation: Starting from a corresponding haloalkane (e.g., 5-bromohexane), dehydrohalogenation can yield 5-Methyl-1-hexene.
- Cracking of Higher Alkenes: Thermal cracking of larger alkenes can also produce this compound.
These methods vary in efficiency, yield, and environmental impact.
5-Methyl-1-hexene has several applications across various industries:
- Chemical Intermediate: It serves as a precursor for the synthesis of other chemicals, including surfactants and lubricants.
- Polymer Production: It is used in the production of polyolefins, contributing to materials used in packaging and automotive parts.
- Research: Utilized in laboratories for various synthetic organic chemistry applications.
Interaction studies involving 5-Methyl-1-hexene focus primarily on its reactivity with other chemical species rather than biological interactions. Its behavior in reactions such as polymerization and hydrogenation has been extensively studied, showcasing its utility in producing valuable materials .
5-Methyl-1-hexene shares similarities with other alkenes but has unique characteristics that distinguish it:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Hexene | Straight-chain alkene; simpler structure. | |
| 2-Hexene | Geometric isomerism (cis/trans). | |
| 3-Hexene | Position of double bond differs. | |
| 3-Methyl-1-pentene | Similar branching but shorter chain. |
The uniqueness of 5-Methyl-1-hexene lies in its specific branching at the fifth carbon, which influences its physical properties and reactivity compared to these similar compounds.
Physical Description
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (90.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Health Hazard
Other CAS
68975-47-3
